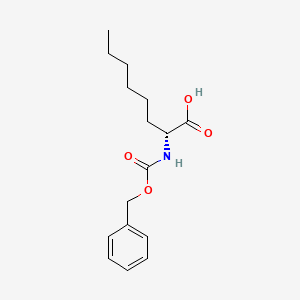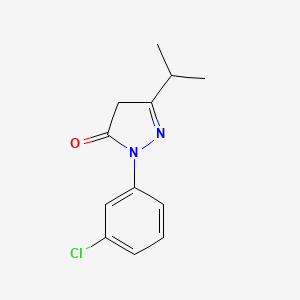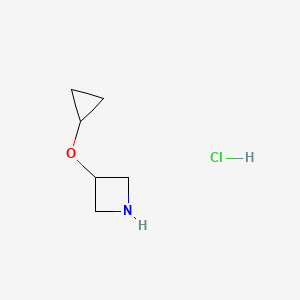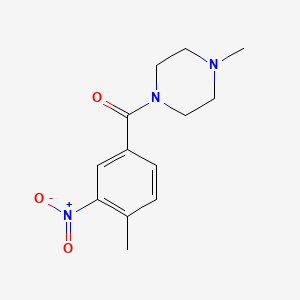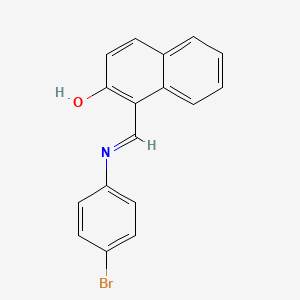
2-butylcyclopenta-1,3-diene;difluorotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butylcyclopenta-1,3-diene;difluorotitanium is an organometallic compound that features a titanium center coordinated to two butylcyclopenta-1,3-diene ligands and two fluorine atoms. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties. The molecular formula for this compound is C18H26F2Ti, and it has a molecular weight of 328.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcyclopenta-1,3-diene;difluorotitanium typically involves the reaction of butylcyclopenta-1,3-diene with titanium tetrachloride (TiCl4) followed by fluorination. The general reaction scheme is as follows:
Formation of the cyclopentadienyl ligand: Butylcyclopenta-1,3-diene is synthesized through the alkylation of cyclopentadiene with butyl halides under basic conditions.
Complexation with titanium: The butylcyclopenta-1,3-diene is then reacted with titanium tetrachloride to form the corresponding titanium complex.
Fluorination: The titanium complex is subsequently treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) to replace the chlorine atoms with fluorine atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-butylcyclopenta-1,3-diene;difluorotitanium undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.
Oxidation and reduction reactions: The titanium center can undergo oxidation or reduction, altering the oxidation state of the metal and the overall reactivity of the compound.
Coordination reactions: The compound can form coordination complexes with other ligands, expanding its utility in catalysis and material science.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenating agents like chlorine or bromine, and conditions typically involve the use of solvents such as dichloromethane or toluene.
Oxidation reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation and reduction reactions can produce various titanium oxides or reduced titanium species .
Scientific Research Applications
2-butylcyclopenta-1,3-diene;difluorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-butylcyclopenta-1,3-diene;difluorotitanium involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting bond formation or cleavage. The fluorine atoms enhance the stability and reactivity of the compound by influencing the electronic properties of the titanium center.
Comparison with Similar Compounds
Similar Compounds
2-butylcyclopenta-1,3-diene;difluorozirconium: Similar in structure but contains zirconium instead of titanium.
2-butylcyclopenta-1,3-diene;dichlorotungsten: Contains tungsten and chlorine atoms instead of titanium and fluorine.
2-butylcyclopenta-1,3-diene;diiodotungsten: Contains tungsten and iodine atoms.
Uniqueness
2-butylcyclopenta-1,3-diene;difluorotitanium is unique due to the presence of titanium, which imparts distinct catalytic properties and reactivity compared to its zirconium and tungsten analogs. The fluorine atoms further enhance its stability and electronic characteristics, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;difluorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRWABQVPJZEF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703073 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85722-07-2 |
Source


|
| Record name | 2-butylcyclopenta-1,3-diene;difluorotitanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
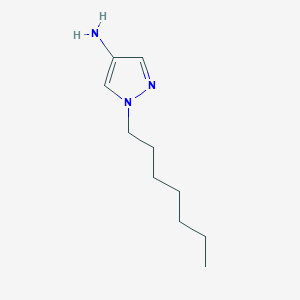
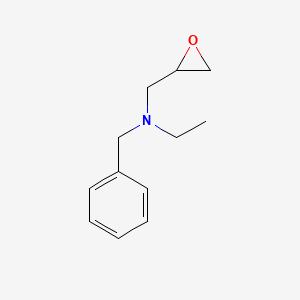

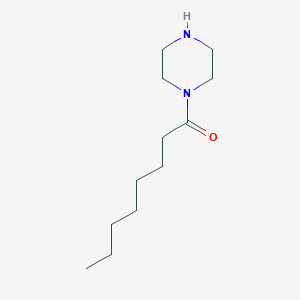
![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)
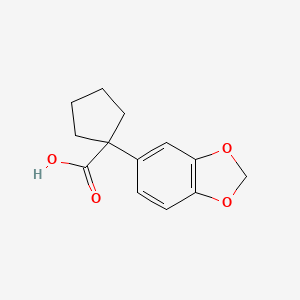
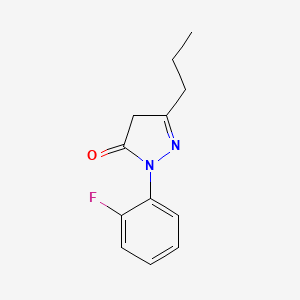
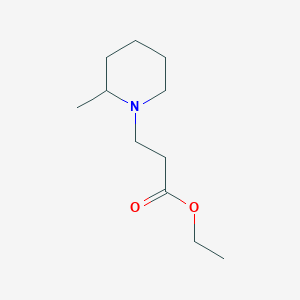
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
